molecular formula C26H22ClFN2O3 B11074676 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B11074676
M. Wt: 464.9 g/mol
InChI Key: SNINNTNLYIDXNE-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methoxy group, and a fluoro-substituted phenylacetamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the indole core with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide: The final step involves the reaction of the intermediate with 3-fluoro-2-methylphenylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Known for its anti-inflammatory properties.

    1-(2-chlorobenzoyl)-4-(2-methoxy-5-methylphenyl)semicarbazide: Studied for its potential biological activities.

Uniqueness

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the presence of both a fluoro-substituted phenylacetamide and a methoxy-substituted indole core. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22ClFN2O3

Molecular Weight

464.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C26H22ClFN2O3/c1-15-22(28)5-4-6-23(15)29-25(31)14-20-16(2)30(24-12-11-19(33-3)13-21(20)24)26(32)17-7-9-18(27)10-8-17/h4-13H,14H2,1-3H3,(H,29,31)

InChI Key

SNINNTNLYIDXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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